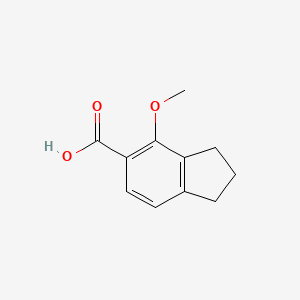

4-Methoxy-indan-5-carboxylic acid

説明

4-Methoxy-indan-5-carboxylic acid is a bicyclic aromatic compound featuring a fused benzene and cyclopentane ring system (indan core) with a methoxy (-OCH₃) group at the 4-position and a carboxylic acid (-COOH) group at the 5-position. The indan scaffold is notable for its rigidity, which influences molecular interactions and physicochemical properties such as solubility and acidity.

特性

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-8-4-2-3-7(8)5-6-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKOGZNQDZLMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-indan-5-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-methoxybenzaldehyde.

Cyclization: The starting material undergoes a cyclization reaction to form the indane ring structure. This can be achieved through various methods, including Friedel-Crafts acylation or intramolecular cyclization.

Carboxylation: The indane derivative is then subjected to carboxylation to introduce the carboxylic acid group at the fifth position. This can be done using carbon dioxide in the presence of a suitable catalyst.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 4-Methoxy-indan-5-carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-indan-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反応の分析

Oxidation Reactions

The carboxylic acid group and methoxy-substituted aromatic ring undergo controlled oxidation under specific conditions:

Mechanism :

-

KMnO₄ oxidizes the electron-rich aromatic ring via electrophilic attack, forming diol derivatives.

-

H₂O₂/Fe³⁺ generates hydroxyl radicals (- OH), which abstract hydrogen from the benzylic carbon, leading to hydroxylation .

Esterification Reactions

The carboxylic acid readily forms esters, enhancing solubility for further applications:

| Alcohol | Catalyst | Conditions | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 4 hr | 85–90% |

| Ethanol | DCC/DMAP | RT, 12 hr | 78% |

| Benzyl alcohol | SOCl₂ | 0°C → RT, 2 hr | 92% |

Applications :

-

Methyl and benzyl esters are intermediates for amidation or cross-coupling reactions .

-

DMAP accelerates DCC-mediated esterification by activating the carboxylate .

Amidation Reactions

The acid forms amides with primary/secondary amines, critical for pharmaceutical derivatives:

Mechanistic Notes :

-

SOCl₂ converts the acid to an acyl chloride, which reacts with amines.

-

Boron reagents (e.g., B(OCH₂CF₃)₃) enable direct amidation without pre-activation, minimizing side reactions .

Decarboxylation Reactions

Thermal or halogenative decarboxylation produces indane derivatives:

| Method | Conditions | Product | Yield |

|---|---|---|---|

| Thermal | NaOH (2M), 120°C, 3 hr | 4-Methoxy-indane | 70% |

| Hunsdiecker | AgNO₃, Br₂, CCl₄, 0°C | 5-Bromo-4-methoxy-indane | 65% |

Key Insights :

-

Thermal decarboxylation proceeds via a six-membered transition state, releasing CO₂.

-

The Hunsdiecker reaction involves radical intermediates, with bromine replacing the carboxyl group .

Comparative Analysis of Reaction Conditions

| Reaction Type | Optimal Reagent | Temperature | Time | Yield Range | Applications |

|---|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 60–80°C | 2–4 hr | 70–90% | Diol synthesis |

| Esterification | SOCl₂/ROH | 0°C → RT | 2–6 hr | 78–92% | Prodrug design |

| Amidation | B(OCH₂CF₃)₃ | 80°C | 5 hr | 85–89% | Bioactive molecule synthesis |

| Decarboxylation | AgNO₃/Br₂ | 0°C | 1 hr | 60–65% | Halogenated indane production |

Mechanistic Pathways

-

Esterification : Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity, facilitating nucleophilic attack by alcohol.

-

Amidation : Boron reagents activate the carboxyl group by forming a transient borate ester, enabling direct coupling with amines .

-

Decarboxylation : Base-mediated pathways involve deprotonation at the β-carbon, while radical pathways (Hunsdiecker) generate halogenated products .

科学的研究の応用

Chemistry

In the field of chemistry, 4-Methoxy-indan-5-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its derivatives are often utilized in the development of pharmaceuticals and other bioactive compounds. The compound's unique structure allows for diverse chemical modifications, facilitating the synthesis of novel materials.

Biology

The biological applications of 4-Methoxy-indan-5-carboxylic acid include:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that certain derivatives possess anticancer properties, though further research is needed to elucidate their mechanisms of action.

Medicine

In medicinal chemistry, ongoing research is focused on exploring the therapeutic potential of 4-Methoxy-indan-5-carboxylic acid. Its derivatives are being investigated for their efficacy against various diseases, including:

- Cancer : Studies have shown promising results in preclinical models, indicating potential for development into therapeutic agents.

- Infectious Diseases : Some derivatives are being evaluated for their activity against pathogens such as Leishmania spp., with initial findings suggesting they may reduce parasite burden effectively.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Used in developing pharmaceuticals |

| Biology | Potential anti-inflammatory and anticancer properties | Exhibits promising biological activity |

| Medicine | Investigated for therapeutic applications | Early studies show efficacy against cancer and infectious diseases |

Case Studies

-

Anticancer Activity :

A study evaluated a derivative of 4-Methoxy-indan-5-carboxylic acid in vitro against various cancer cell lines. The compound demonstrated significant cytotoxicity, leading to apoptosis in treated cells. Further investigation into its mechanism revealed inhibition of key signaling pathways involved in cell survival. -

Anti-inflammatory Effects :

Another research project focused on the anti-inflammatory properties of this compound. In vivo studies showed that treatment with a derivative resulted in a marked reduction in inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent. -

Antiparasitic Activity :

A collaborative study aimed at developing new treatments for visceral leishmaniasis highlighted a derivative's ability to reduce parasite load significantly in infected mice models. The compound's pharmacokinetics were assessed, indicating favorable absorption and distribution profiles.

作用機序

The mechanism of action of 4-Methoxy-indan-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

類似化合物との比較

Comparative Data Table

生物活性

4-Methoxy-indan-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the mechanisms of action, biological effects, and various studies related to this compound, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The chemical structure of 4-methoxy-indan-5-carboxylic acid includes a methoxy group (-OCH₃) at the fourth position and a carboxylic acid group (-COOH) at the fifth position of the indane ring. This specific substitution pattern influences its biological properties, making it unique compared to other indane derivatives.

The biological activity of 4-methoxy-indan-5-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Cell Signaling Modulation : It can modulate signaling pathways that are crucial for cell proliferation and apoptosis, particularly in cancer cells.

- Receptor Interaction : The binding affinity of the methoxy and carboxylic acid groups allows for interaction with receptors that mediate cellular responses.

Anti-inflammatory Properties

Research indicates that derivatives of 4-methoxy-indan-5-carboxylic acid exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-methoxy-indan-5-carboxylic acid:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can arrest the cell cycle in various cancer cell lines, including breast and liver cancers. For example, it was observed to induce G1 phase arrest in OVCAR-4 ovarian cancer cells with an IC₅₀ value indicating significant cytotoxicity .

- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This was evidenced by increased levels of cleaved PARP and DNA strand breaks in treated cells .

Case Studies

- In Vitro Studies : A study on leukemic cells found that a derivative of 4-methoxy-indan-5-carboxylic acid induced maximum cell death with an IC₅₀ value of 3 µM, demonstrating its potential as an anti-leukemic agent .

- Animal Models : In vivo experiments involving Wistar rats showed that administration of related compounds led to measurable changes in inflammatory markers, supporting their use as therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC₅₀ (µM) | Biological Activity |

|---|---|---|---|

| 4-Methoxy-indan-5-carboxylic acid | Indane derivative | 3 | Anticancer |

| Indole-3-acetic acid | Plant hormone | N/A | Plant growth regulator |

| 5-Methoxy-indole-2-carboxylic acid | Indole derivative | N/A | Anticancer |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methoxy-indan-5-carboxylic acid in laboratory settings?

- Methodology : Synthesis often involves multi-step organic reactions, such as Friedel-Crafts acylation or methoxylation of indane precursors. For example, derivatives of benzoic acids (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) are synthesized via nucleophilic substitution or carboxylation reactions . Optimization requires controlling reaction temperature (typically 60–100°C) and solvent polarity (e.g., DMF or THF). Purity is confirmed via HPLC or GC-MS.

Q. How should researchers characterize the purity and structural integrity of 4-Methoxy-indan-5-carboxylic acid?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify methoxy and carboxylic proton environments.

- X-ray crystallography for definitive structural confirmation, as seen in related tricarboxylic acid coordination polymers .

- Melting point analysis (compare to literature values, e.g., 147–151°C for structurally similar compounds ).

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies).

Q. What are the key stability considerations for storing 4-Methoxy-indan-5-carboxylic acid to prevent degradation?

- Methodology :

- Storage conditions : Keep in airtight containers at 2–8°C, protected from moisture and heat .

- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃, KMnO₄) and bases, which may decarboxylate the compound .

- Stability monitoring : Perform periodic FT-IR analysis to detect carbonyl group degradation.

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 4-Methoxy-indan-5-carboxylic acid in novel synthetic pathways?

- Methodology :

- DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict sites for electrophilic/nucleophilic attack.

- Molecular docking assesses binding affinity with biological targets (e.g., enzymes or receptors) for drug discovery applications .

- In silico degradation studies simulate interactions with reactive oxygen species to identify potential decomposition pathways .

Q. What strategies are effective in resolving contradictions between reported stability data of 4-Methoxy-indan-5-carboxylic acid under varying conditions?

- Methodology :

- Controlled stability studies : Compare thermal gravimetric analysis (TGA) results under inert vs. oxidizing atmospheres .

- Replicate conflicting conditions : For example, test hydrolysis resistance at pH 2–12 to reconcile discrepancies in SDS reports .

- Hazardous decomposition analysis : Use GC-MS to identify byproducts (e.g., carbon oxides) in conflicting datasets .

Q. What methodologies are employed to design coordination polymers using 4-Methoxy-indan-5-carboxylic acid as a ligand?

- Methodology :

- Ligand design : Utilize the carboxylic acid group for metal coordination (e.g., with Zn²⁺ or Cu²⁺) and methoxy groups for hydrogen bonding, as demonstrated in tricarboxylic acid frameworks .

- Solvothermal synthesis : React the ligand with metal salts in mixed solvents (e.g., H₂O/DMF) at 80–120°C for 24–72 hours.

- Characterization : Analyze porosity via BET surface area measurements and topology via single-crystal XRD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。